5-Nitro-2-p-tolylmercaptopyridine
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Overview
Description
5-Nitro-2-p-tolylmercaptopyridine is a chemical compound with the molecular formula C12H10N2O2S. It is a derivative of pyridine, featuring a nitro group at the 5-position and a p-tolylmercapto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-p-tolylmercaptopyridine typically involves the nitration of pyridine derivatives. One common method is the nitration of 2-p-tolylmercaptopyridine using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-p-tolylmercaptopyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized pyridine compounds .
Scientific Research Applications
5-Nitro-2-p-tolylmercaptopyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitro-2-p-tolylmercaptopyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitronicotinamide: A similar compound with a nitro group at the 5-position of the pyridine ring.
3-Amino-5-nitropyridine: Another related compound with an amino group at the 3-position and a nitro group at the 5-position
Uniqueness
5-Nitro-2-p-tolylmercaptopyridine is unique due to the presence of both a nitro group and a p-tolylmercapto group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10N2O2S |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5-nitropyridine |
InChI |
InChI=1S/C12H10N2O2S/c1-9-2-5-11(6-3-9)17-12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 |
InChI Key |
BEYXHJRPRSVFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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